Dibutylchloromethylphosphine oxide

Description

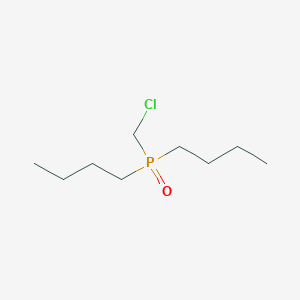

Dibutylchloromethylphosphine oxide (chemical formula: C₉H₂₀ClOP) is an organophosphorus compound characterized by a central phosphorus atom bonded to two butyl groups, a chloromethyl group, and an oxygen atom. This structure confers unique chemical properties, including high polarity and reactivity, making it valuable in applications such as flame retardancy, catalysis, and chemical synthesis. The chloromethyl substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the butyl groups contribute to lipophilicity, influencing solubility and stability in organic matrices.

Properties

IUPAC Name |

1-[butyl(chloromethyl)phosphoryl]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20ClOP/c1-3-5-7-12(11,9-10)8-6-4-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMSCHSNULTMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(CCCC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Dibutylchloromethylphosphine oxide and related organophosphorus compounds:

Reactivity and Stability

- Electrophilicity: this compound’s chloromethyl group enhances electrophilicity at the phosphorus center compared to non-halogenated analogs like dimethyl methylphosphonate. This property aligns it more closely with dichlorinated species such as ethylphosphonic dichloride, though the latter’s higher Cl content increases sensitivity to hydrolysis .

- Thermal Stability : Butyl groups improve thermal stability relative to methyl-substituted compounds (e.g., dimethyl phosphite), which degrade at lower temperatures due to weaker P–O bonds .

Solubility and Lipophilicity

- The butyl chains in this compound render it more lipophilic than dimethyl or diethyl analogs, favoring solubility in nonpolar solvents. This contrasts with dimethylamine hydrochloride (CAS 506-59-2), a hydrophilic compound used in aqueous systems .

Research Findings and Data Gaps

- Synthetic Pathways: While details the synthesis of Diethyl methylformylphosphonate dimethylhydrazone, analogous methods (e.g., Arbuzov reactions) could theoretically produce this compound via chloromethylation of dibutylphosphine oxide.

- Toxicity and Regulation: Unlike dimethyl sulfoxide (CAS 67-68-5), which has well-characterized safety profiles, this compound’s toxicity remains unstudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.